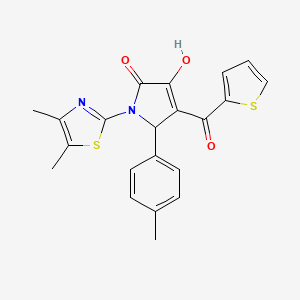

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-11-6-8-14(9-7-11)17-16(18(24)15-5-4-10-27-15)19(25)20(26)23(17)21-22-12(2)13(3)28-21/h4-10,17,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSYEDYMUVWGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C)C)O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrolone ring and subsequent functionalization with hydroxy, thiophene-2-carbonyl, and p-tolyl groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

The inhibitory activity, structural features, and physicochemical properties of F3226-1198 are compared below with three analogs from the same pharmacological screen () and structurally related compounds from other studies ().

Table 1: Inhibitory Potency of Pyrrol-2-one Derivatives Against Matriptase Autoactivation

| Compound Name | Substituents (Position 5) | IC50 (μM) |

|---|---|---|

| 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (F3226-1198) | Thiophen-2-yl | 2.6 |

| 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1197) | Phenyl | 7.0 |

| A2844/119997 (Parent compound) | p-Tolyl | 9.8 |

| 4-Benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (STOCK3S-92907) | Thiophen-2-yl | 21.8 |

- Thiophen-2-yl at position 5 (F3226-1198) enhances potency compared to phenyl (F3226-1197) or unoptimized p-tolyl (A2844/119997).

- The thiophene-2-carbonyl group at position 4 is critical for activity; replacing it with benzoyl (STOCK3S-92907) reduces potency by 8-fold.

Table 2: Structural and Functional Comparison with Non-Pyrrolone Heterocycles

Key Insights :

- Heterocyclic Core : Pyrrol-2-one derivatives (e.g., F3226-1198) exhibit higher specificity for serine proteases like matriptase compared to thiazole-pyrazole hybrids (e.g., compound 4 in ), which target microbial pathways .

- Role of Thiophene-2-Carbonyl : This group enhances bioactivity across diverse systems. In F3226-1198, it improves enzyme inhibition, while in , it facilitates hypoxia-inducible factor activation .

- Substituent Flexibility : The p-tolyl group in F3226-1198 balances hydrophobicity and steric effects, whereas halogenated aryl groups (e.g., 4-chlorophenyl in ) optimize antimicrobial activity .

Table 3: Physicochemical Properties of Selected Analogs

<sup>a</sup> logP values estimated via fragment-based methods.

Key Observations :

- F3226-1198’s higher molecular weight and logP compared to coumarin-thiadiazole hybrids () suggest improved membrane permeability, aligning with its cellular efficacy .

- Melting points for pyrrol-2-one derivatives remain unreported, but analogs like 11a () exhibit high thermal stability (214–216°C), likely due to planar aromatic systems .

Biological Activity

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrol derivatives and features a unique combination of thiazole and thiophene moieties. Its structure contributes to various pharmacological properties, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O3S2, and it possesses several functional groups that enhance its biological activity. The presence of hydroxyl and carbonyl groups is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N2O3S2 |

| Molecular Weight | 384.47 g/mol |

| Solubility | Moderate in polar solvents |

| Physical State | Solid at room temperature |

The primary mechanism of action for 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves the inhibition of tyrosinase activity. In vitro studies have shown that compounds with similar structures exhibit significant inhibitory effects on tyrosinase, with IC50 values typically in the low micromolar range. This suggests potential applications in treating hyperpigmentation disorders and melanoma.

Tyrosinase Inhibition

Research indicates that this compound effectively inhibits tyrosinase, which is critical for melanin production. The inhibition of this enzyme can help manage conditions like hyperpigmentation and skin cancers.

Antitumor Activity

In studies evaluating the antitumor properties of related compounds, derivatives containing thiazolidine structures have shown promising results against various cancer cell lines. For example, some pyrrol derivatives demonstrated potent cytotoxicity against glioblastoma multiforme cells, indicating a potential application in oncology.

Case Studies

-

In Vitro Studies : A study assessed the inhibitory effects of similar pyrrol derivatives on cancer cell proliferation. Compounds with structural similarities to the target compound exhibited significant reductions in cell viability in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

- Results :

- HeLa cells: Growth inhibition at 54.25%

- HepG2 cells: Growth inhibition at 38.44%

- Results :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, utilizing specific reagents such as thiophene-2-carboxylic acid derivatives and fluorinated phenyl compounds. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.

Q & A

Q. How is the compound synthesized, and what methods optimize yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

- Reflux conditions (e.g., ethanol or 1,4-dioxane) to facilitate intermediate formation .

- Catalysts : Acidic/basic catalysts (e.g., piperidine) for condensation reactions .

- Purification : Recrystallization from solvents like ethanol or DMF/EtOH mixtures to enhance purity .

- Yield optimization : Adjusting reaction time (2–5 hours) and stoichiometric ratios (1:1 for reactants) .

Critical parameters : Temperature control (±2°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene carbonyl at δ ~160–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .

- X-ray crystallography : For unambiguous bond-length/angle determination (e.g., SHELX refinement protocols) .

- FTIR : Identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Q. How is the compound’s biological activity initially assessed?

Methodological Answer:

- ELISA-like assays : Measure IC₅₀ values (e.g., 2.6–21.8 μM against matriptase activation) .

- Cytotoxicity screening : Use SRB (sulforhodamine B) assay on cancer cell lines (e.g., MCF-7, HEPG-2) .

- Dose-response curves : Test concentrations from 0.1–100 μM with DMSO controls (<0.5% v/v) .

Advanced Research Questions

Q. How can reaction conditions be optimized for specific intermediates?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective cyclization .

- Real-time monitoring : TLC/HPLC to track intermediates (e.g., Rf values compared to standards) .

- Byproduct minimization : Use scavenger resins (e.g., polymer-bound triphenylphosphine) .

Q. How to resolve contradictory IC₅₀ values across assays?

Methodological Answer:

- Assay validation : Repeat experiments with standardized protocols (e.g., triplicate readings) .

- Orthogonal assays : Compare ELISA data with fluorescence polarization or SPR (surface plasmon resonance) .

- Purity verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Cell-line specificity : Test across multiple lines (e.g., DLD-1 colon cancer vs. WI-38 fibroblasts) .

Q. How to study structure-activity relationships (SAR) computationally?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein targets (e.g., anaplastic lymphoma kinase, PDB:2XP2) .

- DFT calculations : Gaussian09 to optimize geometries and calculate electrostatic potentials .

- Pharmacophore modeling : Identify critical moieties (e.g., thiophene carbonyl’s role in binding) .

- Analog comparison : Overlay with derivatives (e.g., furan vs. thiophene substituents) .

Q. How to evaluate the compound’s stability under varying pH/temperature?

Methodological Answer:

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal analysis : TGA (thermogravimetric analysis) to determine decomposition temperatures .

- Light sensitivity : Store in amber vials; compare UV-Vis spectra pre/post light exposure .

Q. How to assess cytotoxic specificity between cancerous and normal cells?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.